molecular formula C22H23N3O3S B2831798 N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]-2,2-diphenylacetamide CAS No. 1135146-61-0

N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]-2,2-diphenylacetamide

Cat. No.: B2831798
CAS No.: 1135146-61-0
M. Wt: 409.5
InChI Key: HOZJTUACGJGDKI-UHFFFAOYSA-N
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Description

The compound N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]-2,2-diphenylacetamide features a pyrazole core substituted at position 1 with a 1,1-dioxothiolan-3-yl group (a sulfone-containing tetrahydrothiophene derivative) and at position 3 with a methyl group. The acetamide moiety is substituted with two phenyl groups, forming a 2,2-diphenylacetamide scaffold. The sulfone group in the thiolan ring may improve metabolic stability, while the diphenylacetamide moiety is commonly associated with receptor modulation in pharmaceuticals .

Properties

IUPAC Name

N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c1-16-14-20(25(24-16)19-12-13-29(27,28)15-19)23-22(26)21(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,14,19,21H,12-13,15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOZJTUACGJGDKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]-2,2-diphenylacetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiolane ring, the synthesis of the pyrazole ring, and the coupling of these intermediates with diphenylacetamide.

    Formation of the Thiolane Ring: This step involves the cyclization of a suitable precursor, such as a dithiolane derivative, under oxidative conditions to form the 1,1-dioxo-1lambda6-thiolane ring.

    Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Coupling with Diphenylacetamide: The final step involves the coupling of the thiolane and pyrazole intermediates with diphenylacetamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be further oxidized to form sulfone derivatives.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form dihydropyrazole derivatives.

    Substitution: The amide group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst under hydrogen gas (H₂) atmosphere.

    Substitution: Nucleophilic substitution reactions can be facilitated using bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted amide derivatives.

Scientific Research Applications

N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]-2,2-diphenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory and cancer pathways.

    Pathways Involved: It may modulate signaling pathways such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Pyrazole-Based Analogs

Key analogs include:

Compound Name Substituents/Modifications Molecular Weight Key Properties/Activities Source
N-(1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-5-yl)-5-methyl-3-phenylisoxazole-4-carboxamide (5f) Isoxazole-4-carboxamide, 2-methoxyphenyl 388.43 g/mol Synthetic accessibility, solid state
N-(1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-5-yl)nicotinamide (5h) Nicotinamide substituent 308.33 g/mol Moderate melting point (160–162°C)
Target Compound 1,1-dioxothiolan-3-yl, 2,2-diphenylacetamide ~450–470 g/mol* Potential enhanced metabolic stability N/A

Key Observations :

  • The target compound’s 1,1-dioxothiolan-3-yl group distinguishes it from simpler pyrazole derivatives like 5f and 5h , which lack sulfone moieties. This modification may reduce oxidative metabolism, extending half-life .

Benzothiazole-Based Diphenylacetamide Derivatives

Benzothiazole-containing analogs highlight the importance of heterocyclic diversity:

Compound Name Substituents/Modifications Molecular Weight Key Properties/Activities Source
N-(6-trifluoromethylbenzothiazole-2-yl)-2,2-diphenylacetamide (15) 6-CF3-benzothiazole, diphenylacetamide ~430 g/mol Microwave-assisted synthesis (42% yield)
N-(6-methoxybenzothiazole-2-yl)-2,2-diphenylacetamide 6-methoxybenzothiazole ~410 g/mol Patent-protected scaffold

Key Observations :

  • The target compound replaces the benzothiazole ring with a pyrazole-thiolan system, altering steric and electronic profiles. Benzothiazole derivatives are often prioritized for CNS activity, whereas pyrazole-thiolan hybrids may target peripheral enzymes or receptors .
  • Synthesis methods differ: benzothiazole derivatives employ microwave irradiation , while pyrazole-thiolan analogs may use coupling agents like PyBOP (as in ) .

Thiadiazole and Diphenylacetamide Hybrids

Thiadiazole derivatives () demonstrate the versatility of diphenylacetamide in drug design:

Compound Name Substituents/Modifications Molecular Weight Key Properties/Activities Source
2-hydroxy-N-(3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)-2,2-diphenylacetamide Spiro-thiadiazole, diphenylacetamide ~430 g/mol Antimycobacterial activity
N-(benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide 4-fluorophenyl, benzothiazole ~330 g/mol Antibacterial potential

Key Observations :

  • The target compound’s pyrazole-thiolan system may offer improved solubility over rigid thiadiazole or spiro systems, as sulfone groups enhance polarity .
  • Diphenylacetamide’s prevalence in antimycobacterial agents (e.g., loperamide derivatives) suggests the target compound could be optimized for similar therapeutic niches .

Q & A

Basic Research Question: What synthetic routes are recommended for preparing this compound, and how can reaction conditions be optimized in academic laboratories?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with pyrazole and thiolane derivatives. Key steps include:

  • Coupling Reactions : Use of acetic anhydride or carbodiimide-based reagents to link the pyrazole and diphenylacetamide moieties .
  • Oxidation : Sulfur oxidation to achieve the 1,1-dioxo-thiolan group using agents like H₂O₂ or meta-chloroperbenzoic acid (mCPBA) under controlled temperatures (40–60°C) .
  • Optimization : Yield improvements via continuous flow reactors for exothermic steps, or solvent selection (e.g., dichloroethane for high-temperature reflux) .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization in ethanol .

Basic Research Question: Which spectroscopic and analytical techniques are critical for confirming structural integrity and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for verifying substituent positions (e.g., pyrazole C-5 linkage, thiolane stereochemistry). Anomalies in aromatic proton splitting patterns may indicate impurities .
  • Infrared (IR) Spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1670 cm⁻¹ for acetamide, S=O stretches at 1150–1300 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures molecular ion consistency with the formula C₂₈H₂₇N₃O₃S .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry, especially for the thiolane ring conformation .

Advanced Research Question: How can computational methods (e.g., DFT) predict reactivity or biological target interactions?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the pyrazole N-1 position often shows high electron density, making it reactive in cross-coupling reactions .
    • Simulate binding affinities with proteins (e.g., kinases) using molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER/GROMACS). Compare results with experimental IC₅₀ values .
  • ADMET Prediction : Use tools like SwissADME to estimate pharmacokinetic properties (e.g., blood-brain barrier permeability) based on logP and polar surface area .

Advanced Research Question: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Orthogonal Assays : Validate anticancer activity using both MTT (cell viability) and apoptosis assays (Annexin V/PI staining) to distinguish cytostatic vs. cytotoxic effects .
  • Control Experiments : Test metabolites or degradation products (via HPLC) to rule out off-target effects .
  • Structural Analog Comparison : Compare IC₅₀ values of derivatives (e.g., fluorophenyl vs. methoxyphenyl substitutions) to identify structure-activity relationships (SAR) .
  • Dose-Response Curves : Ensure consistency in EC₅₀/IC₅₀ calculations across studies by standardizing assay conditions (e.g., serum concentration, incubation time) .

Advanced Research Question: What strategies optimize the compound’s stability under physiological conditions?

Methodological Answer:

  • Degradation Studies :
    • pH Stability : Incubate in buffers (pH 1–9) and monitor via HPLC to identify labile groups (e.g., acetamide hydrolysis under alkaline conditions) .
    • Light/Temperature : Accelerated stability testing (40°C/75% RH for 6 months) to assess solid-state degradation .
  • Prodrug Design : Modify the acetamide group with ester linkages to enhance metabolic stability .
  • Excipient Screening : Use cyclodextrins or liposomal encapsulation to improve solubility and reduce aggregation in aqueous media .

Advanced Research Question: How can researchers elucidate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • Proteomics/Transcriptomics : Perform RNA-seq or SILAC-based proteomics on treated cell lines to identify dysregulated pathways (e.g., MAPK/ERK inhibition) .
  • Chemical Proteomics : Use biotinylated analogs for pull-down assays to isolate binding proteins, followed by LC-MS/MS identification .
  • In Vivo Imaging : Radiolabel the compound (e.g., ¹⁸F isotope) for PET imaging to track biodistribution in animal models .

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